6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
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Overview
Description
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propylamino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form the hexahydronaphthalene core.
Amination: The hexahydronaphthalene core is then subjected to amination using propylamine under controlled conditions to introduce the propylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further modify the hexahydronaphthalene core.
Substitution: The propylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenone derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The propylamino group plays a crucial role in binding to receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(ethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(butylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Uniqueness
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
6-(propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h11,14H,2-9H2,1H3 |
InChI Key |
VUYDYOIDCWUAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=C(C1)CCCC2=O |
Origin of Product |
United States |
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